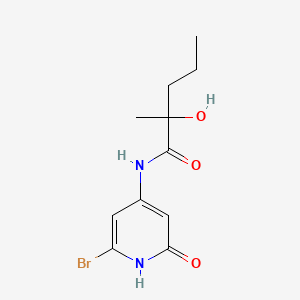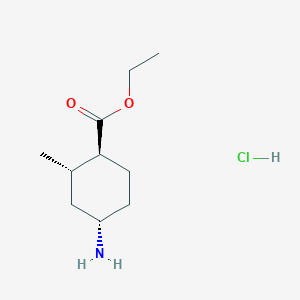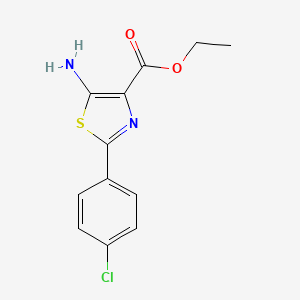
N-methyl-2-methylimino-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-methylimino-4-phenylbutanamide is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.272 g/mol. This compound is a derivative of butanamide and contains a phenyl group, a methylimino group, and a N-methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-methylimino-4-phenylbutanamide typically involves the reaction of 4-phenylbutanamide with methylamine under specific conditions. The reaction can be carried out in a solvent such as dichloromethane or ethanol, with the presence of a catalyst like hydrochloric acid to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants and products. The process would be optimized for efficiency, yield, and purity, with rigorous quality control measures in place to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-methyl-2-methylimino-4-phenylbutanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-methyl-2-methylimino-4-phenylbutanamide has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals.
Biology: The compound may serve as a tool in biological studies to understand enzyme mechanisms or as a probe in molecular biology research.
Medicine: It has potential therapeutic applications, possibly as an intermediate in the synthesis of drugs targeting various diseases.
Industry: In the chemical industry, it can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-methyl-2-methylimino-4-phenylbutanamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the precise mechanisms and pathways.
Comparación Con Compuestos Similares
N-methyl-4-phenylbutanamide
Other amides and amines with similar functional groups
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
N-methyl-2-methylimino-4-phenylbutanamide |
InChI |
InChI=1S/C12H16N2O/c1-13-11(12(15)14-2)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15) |
Clave InChI |
OPBHQXCTMLFFDG-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C(=NC)CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B15358991.png)

![Tert-butyl (5S)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B15359002.png)
![N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide](/img/structure/B15359005.png)

![4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate](/img/structure/B15359009.png)
![1-Propyne, 3-[(1-methylethyl)thio]-](/img/structure/B15359019.png)




![(1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;dihydrochloride](/img/structure/B15359047.png)
![Methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride](/img/structure/B15359054.png)

